molecular formula C15H11N3OS B2983642 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole CAS No. 314746-64-0

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole

Cat. No.: B2983642
CAS No.: 314746-64-0
M. Wt: 281.33
InChI Key: OPZUGZVPWZADKE-UHFFFAOYSA-N
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Description

The compound “2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Thiamine hydrochloride has been identified as an efficient promoter for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, using water as a green solvent, highlighting an environmentally friendly synthesis method for related compounds (Liu, Lei, & Hu, 2012).
  • Research into imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives has led to the discovery of compounds with significant pharmacological activities, emphasizing the structure-activity relationships and potential for developing new chemical entities (Katsura et al., 1992).

Biological Activity and Potential Applications

  • Certain imidazo[1,2-a]pyridines have been synthesized as potential antisecretory and cytoprotective agents against ulcers, with some compounds showing comparable activity to existing treatments, offering insights into new therapeutic avenues (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
  • The copper-catalyzed aerobic oxidative synthesis of imidazo[1,5-a]pyridines showcases a method for creating these compounds with good functional group tolerance, demonstrating the adaptability of these chemical structures for various applications (Joshi, Mohan, & Adimurthy, 2016).

Advanced Chemical Synthesis and Characterization

  • Synthesis methods for imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, employing a one-pot approach, have been reported, which is important for streamlining the production of these compounds for further study (Adib, Sheikhi, & Rezaei, 2011).

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future directions of “2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole” and its derivatives could be in the development of new drugs, especially for TB .

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-2-6-13-12(5-1)17-15(19-13)20-10-11-9-18-8-4-3-7-14(18)16-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZUGZVPWZADKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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